molecular formula C19H23NO B13992962 Anavex 1-41

Anavex 1-41

Cat. No.: B13992962
M. Wt: 281.4 g/mol
InChI Key: AMVCMSPVJGQNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anavex 1-41 is a compound developed by Anavex Life Sciences Corp. It is a mixed sigma-1, muscarinic, and sodium-channel candidate drug. This compound has shown significant potential in neuroprotection and anti-amnesic effects, particularly in the context of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anavex 1-41 involves the creation of aminotetrahydrofuran derivatives. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences Corp. and are not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are also proprietary and not publicly available. Typically, such compounds are produced under stringent conditions to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Anavex 1-41 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties .

Scientific Research Applications

Anavex 1-41 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying sigma-1 receptor ligands.

    Biology: Investigated for its role in modulating cellular stress responses.

    Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

Anavex 1-41 exerts its effects by modulating sigma-1 receptors, which regulate calcium mobilization in neuronal cells. This regulation occurs through the Inositol Triphosphate receptors and the sarcoendoplasmic reticulum Ca2+/ATPase pump. The compound’s ability to fight endoplasmic reticulum stress and prevent neuronal apoptosis is crucial in its neuroprotective action .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3

InChI Key

AMVCMSPVJGQNFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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